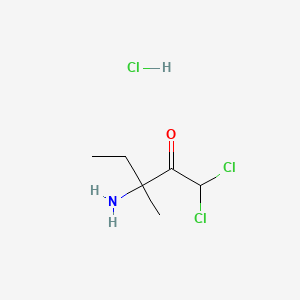
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride
Overview
Description
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is a chemical compound with the molecular formula C6H11Cl2NO·HCl It is a derivative of pentanone, characterized by the presence of amino and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride typically involves the chlorination of 3-methyl-2-pentanone followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent introduction of an amino group using ammonia or an amine source.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-amino-3-methyl-2-pentanone, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 2-Pentanone, 3-amino-1,1-dichloro-3-methyl-
Uniqueness
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H12Cl3NO |
|---|---|
Molecular Weight |
220.5 g/mol |
IUPAC Name |
3-amino-1,1-dichloro-3-methylpentan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO.ClH/c1-3-6(2,9)4(10)5(7)8;/h5H,3,9H2,1-2H3;1H |
InChI Key |
ZCGFXLMKYVKFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)C(Cl)Cl)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














